Cas no 1805422-71-2 (Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate)

Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate is a fluorinated pyridine derivative with a versatile structure, featuring reactive chloromethyl and difluoromethyl substituents. Its unique functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorinated motifs into target molecules. The presence of both chloro and chloromethyl groups enhances its reactivity in nucleophilic substitution reactions, while the difluoromethyl moiety contributes to metabolic stability and lipophilicity in derived compounds. This compound is particularly useful in the development of bioactive molecules, where selective fluorination is desired for optimizing physicochemical properties. Its ester group further allows for straightforward derivatization, facilitating downstream modifications.
Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate structure
1805422-71-2 structure
Product Name:Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate
CAS No:1805422-71-2
MF:C11H11Cl2F2NO2
MW:298.113348245621
CID:4871504
Update Time:2025-05-20

Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate
    • Inchi: 1S/C11H11Cl2F2NO2/c1-2-18-10(17)4-8-7(5-12)6(11(14)15)3-9(13)16-8/h3,11H,2,4-5H2,1H3
    • InChI Key: AUWRMLKKEXUJMH-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C(F)F)C=C(N=C1CC(=O)OCC)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 282
  • XLogP3: 3
  • Topological Polar Surface Area: 39.2

Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029047796-1g
Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate
1805422-71-2 97%
1g
$1,490.00 2022-04-01

Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate Related Literature

Additional information on Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate

Comprehensive Overview of Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805422-71-2)

The compound Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805422-71-2) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring chloromethyl and difluoromethyl substituents, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing novel crop protection agents and drug candidates targeting metabolic disorders.

In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their enhanced stability and bioavailability compared to non-fluorinated analogs. The presence of the difluoromethyl group in this compound is particularly noteworthy, as it mimics the metabolic behavior of hydroxyl groups while resisting enzymatic degradation. This property aligns with the growing trend of fluorine incorporation in medicinal chemistry, a topic frequently searched in academic and industrial forums.

From a synthetic perspective, Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate serves as a versatile building block. Its ethyl ester functionality allows for further derivatization through hydrolysis or transesterification, while the chloromethyl group offers reactivity for nucleophilic substitutions. These features have sparked discussions in organic synthesis communities about its utility in constructing complex heterocycles, a subject often queried in chemical database searches.

Environmental and regulatory considerations are also shaping research around this compound. With increasing emphasis on green chemistry principles, scientists are exploring solvent-free or catalytic methods to incorporate this intermediate into value-added products. This aligns with frequent search queries about eco-friendly synthesis of fluorinated compounds. The compound's stability profile makes it suitable for scale-up processes, another hot topic in pharmaceutical manufacturing forums.

Analytical characterization of CAS 1805422-71-2 typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR for the difluoromethyl group) and high-resolution mass spectrometry. These analytical challenges frequently appear in chemistry Q&A platforms, reflecting the compound's structural complexity. Proper storage conditions—typically under inert atmosphere at low temperatures—are crucial for maintaining its integrity, a practical consideration often overlooked in literature but commonly searched by laboratory personnel.

The patent landscape surrounding pyridine-2-acetate derivatives reveals growing intellectual property activity, particularly in applications related to enzyme inhibition and receptor modulation. While specific therapeutic uses of this exact compound remain proprietary, its structural analogs appear in patents covering treatments for inflammatory conditions and metabolic diseases. This connection to drug discovery makes it a subject of interest in pharma R&D circles.

In agrochemical contexts, the 6-chloro-4-difluoromethyl pyridine core shows promise for developing next-generation pesticides with improved environmental profiles. This application domain generates substantial search traffic, as agricultural researchers seek alternatives to older, less selective compounds. The balance between efficacy and ecological safety—a persistent industry challenge—makes derivatives of this compound particularly worth investigating.

From a commercial availability standpoint, Ethyl 6-chloro-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate remains a low-volume specialty chemical, typically supplied in gram to kilogram quantities for research purposes. Procurement inquiries often focus on custom synthesis options and technical specifications, reflecting the compound's niche status. Suppliers increasingly provide detailed certificates of analysis and structure-activity relationship data to meet researcher demands.

Future research directions for this compound likely involve exploring its structure-activity relationships through systematic derivatization—a topic generating discussion in medicinal chemistry conferences. The strategic placement of its functional groups offers multiple vectors for structural optimization, whether for enhancing target binding or improving pharmacokinetic properties. Such investigations align with the pharmaceutical industry's focus on molecular property optimization, a frequently searched concept in drug development literature.

In conclusion, CAS 1805422-71-2 represents an intriguing case study in modern heterocyclic chemistry, bridging multiple disciplines from synthetic methodology to applied life sciences. Its growing prominence in research publications and patent filings suggests expanding utility across chemical sectors. As innovation in fluorinated building blocks continues to accelerate, this compound's unique attributes position it as a valuable tool for addressing challenges in both human health and agricultural science.

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